molecular formula C23H31N3O3 B2969530 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide CAS No. 941949-24-2

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2969530
CAS No.: 941949-24-2
M. Wt: 397.519
InChI Key: JOJXKGYZRWMQCG-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide is a synthetic chemical compound offered for research purposes. This molecule incorporates several pharmacologically significant motifs, suggesting potential for diverse investigative applications. The structure contains a dimethylaminophenyl group , a moiety present in compounds with documented and . The core architecture also features a morpholinoethyl chain, a functional group found in molecules studied for their . The integration of these features with a m -tolyloxyacetamide group makes this compound a candidate for research in areas such as neuropharmacology, inflammation, and oncology. Specific areas of interest could include the exploration of its potential as a modulator of neurotransmitter systems or as an agent with cytotoxic properties against cancer cell lines . Researchers can utilize this compound as a standard or building block in structure-activity relationship (SAR) studies to develop new bioactive molecules. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-18-5-4-6-21(15-18)29-17-23(27)24-16-22(26-11-13-28-14-12-26)19-7-9-20(10-8-19)25(2)3/h4-10,15,22H,11-14,16-17H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJXKGYZRWMQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is acylated with m-tolyloxyacetic acid chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acetamides based on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Biological Activity Reference
Target Compound : N-(2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide - 4-(Dimethylamino)phenyl
- Morpholinoethyl chain
- m-Tolyloxy
~413.5 (estimated) - High polarity due to morpholine
- Moderate lipophilicity (m-tolyloxy)
Hypothesized cytotoxicity (based on analogs) N/A
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide - Naphthalen-2-yloxy
- Morpholinoethyl chain
358.4 - Melting point: 174°C
- Crystalline solid
Demonstrated cytotoxicity in cancer cell lines
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) - Morpholinosulfonyl
- Phenylamino
405.4 - Soluble in polar solvents
- IR: 1665 cm⁻¹ (C=O stretch)
Evaluated as COVID-19 protease inhibitor
N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-(m-tolyl)-2-oxoacetamide (3c) - 1,3,5-Triazinyl
- m-Tolyl
336.3 - White solid
- Mp: 198–200°C
Potential use in polymer synthesis
N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide - 4-Fluorophenyl
- Propyl linker
314.4 - CAS: 952995-94-7
- Lipophilic (logP ~3.2)
Unknown, but fluorophenyl may enhance CNS penetration

Key Observations:

Substituent Effects: The morpholinoethyl chain in the target compound and enhances water solubility compared to non-polar analogs like . However, sulfonyl groups (e.g., ) further increase polarity and hydrogen-bonding capacity. Aromatic substituents: The m-tolyloxy group in the target compound may confer moderate lipophilicity compared to the more hydrophobic naphthalenyloxy group in or the electron-withdrawing fluorophenyl in .

Biological Activity: Cytotoxicity is observed in morpholinoethyl acetamides with bulky aromatic groups (e.g., naphthalenyloxy in ), suggesting the target compound’s m-tolyloxy group may similarly interact with cellular targets. Dimethylaminophenyl-containing compounds (e.g., ) often exhibit kinase inhibition due to the amino group’s ability to form hydrogen bonds with ATP-binding pockets.

Synthetic Routes: Analogous compounds are synthesized via nucleophilic substitution or condensation reactions. For example, was prepared by refluxing cyanoacetamide with aldehydes in ethanol , while triazinyl acetamides required coupling with activated carbonyl intermediates.

Research Findings and Implications

  • Physicochemical Properties: The target compound’s balance of polarity (morpholinoethyl) and lipophilicity (m-tolyloxy) suggests favorable drug-likeness, aligning with Lipinski’s rules .
  • Further studies should prioritize in vitro cytotoxicity assays.
  • Synthetic Challenges: The morpholinoethyl and m-tolyloxy groups may require multi-step synthesis, including protection/deprotection strategies to avoid side reactions .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(m-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a dimethylamino group, a morpholino group, and an m-tolyloxy moiety, which contribute to its unique biological properties. The molecular formula is C18H24N2O2C_{18}H_{24}N_{2}O_{2}, with a molecular weight of approximately 300.4 g/mol.

Structural Formula

N 2 4 dimethylamino phenyl 2 morpholinoethyl 2 m tolyloxy acetamide\text{N 2 4 dimethylamino phenyl 2 morpholinoethyl 2 m tolyloxy acetamide}

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cells in various models:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Case Studies : In a study involving human breast cancer cell lines, treatment with the compound resulted in significant reduction in cell viability, indicating its potential as a therapeutic agent in oncology .

Neurological Effects

The morpholino group in the compound is associated with enhanced central nervous system penetration, making it a candidate for neurological applications. Preliminary studies suggest potential anticonvulsant properties:

  • Animal Models : In animal models of epilepsy, the compound has demonstrated efficacy in reducing seizure frequency and severity .
  • Mechanism : The proposed mechanism involves modulation of voltage-gated sodium channels, which are critical for neuronal excitability .

Pharmacological Studies

Recent pharmacological evaluations have revealed several key findings regarding the biological activity of this compound:

Study TypeFindings
In Vitro AntimicrobialEffective against multiple bacterial strains; mechanism involves membrane disruption.
Anticancer ActivityInduces apoptosis in breast cancer cell lines; reduces cell viability significantly.
Anticonvulsant TestingReduces seizure activity in animal models; modulates sodium channels.

Toxicological Considerations

While the compound shows promising biological activities, it is essential to consider its safety profile:

  • Hepatotoxicity : Similar compounds have been associated with liver toxicity at high doses . Long-term studies are required to assess the safety and potential side effects.
  • Environmental Impact : The environmental toxicity appears low, but careful handling is recommended due to potential dermal absorption .

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